![molecular formula C8H7NO3S B3169744 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 937681-80-6](/img/structure/B3169744.png)
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Overview
Description
“3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a complex organic compound. While there is no direct information available for this specific compound, it is likely to share some properties with similar compounds. For instance, Thiophene-3-acetic acid, an organosulfur compound with the formula HO2CCH2C4H3S, is a white solid and is one of two isomers of thiophene acetic acid .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid”:
Pharmaceutical Development
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown potential in pharmaceutical development due to its unique structural properties. This compound can be used as a scaffold for the synthesis of new drugs with various therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities . Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Organic Synthesis
In organic synthesis, 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid serves as a versatile intermediate. It can be used in the synthesis of more complex molecules through various chemical reactions, such as cycloaddition and condensation reactions . This makes it an important building block in the creation of novel organic compounds with potential applications in different fields.
Material Science
The compound’s unique electronic properties make it useful in material science. It can be incorporated into the design of organic semiconductors, which are essential components in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) . Its stability and conductivity are key factors that enhance the performance of these materials.
Catalysis
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can act as a ligand in catalytic processes. Its structure allows it to coordinate with metal centers, facilitating various catalytic reactions such as cross-coupling and polymerization . This application is particularly valuable in industrial chemistry, where efficient and selective catalysts are crucial for large-scale chemical production.
Biological Studies
In biological studies, this compound is used to investigate the mechanisms of enzyme inhibition and receptor binding. Its ability to mimic natural substrates or inhibitors makes it a useful tool for studying biochemical pathways and identifying potential therapeutic targets . Researchers can use it to gain insights into the molecular interactions that underlie various biological processes.
Environmental Chemistry
The compound’s reactivity and stability also make it suitable for applications in environmental chemistry. It can be used in the development of sensors for detecting pollutants and monitoring environmental changes . Its ability to form stable complexes with various analytes enhances the sensitivity and specificity of these sensors.
Agricultural Chemistry
In agricultural chemistry, 3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be used in the synthesis of agrochemicals, such as herbicides and pesticides . Its biological activity against certain pests and weeds makes it a valuable component in the formulation of effective and environmentally friendly agricultural products.
Medicinal Chemistry
The compound’s potential as a pharmacophore in medicinal chemistry is significant. It can be modified to enhance its pharmacokinetic and pharmacodynamic properties, leading to the development of more effective and safer drugs . Its versatility in forming various derivatives allows medicinal chemists to explore a wide range of therapeutic applications.
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biological pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Action Environment
The stability and activity of thiophene derivatives can be influenced by factors such as ph, temperature, and the presence of other compounds .
properties
IUPAC Name |
3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3S/c10-8(11)6-4-5(9-12-6)7-2-1-3-13-7/h1-3,6H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKBJWLDOMRNCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CS2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.